[(E)-phenyl(phenylimino)methyl]thiourea
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Overview
Description
[(E)-phenyl(phenylimino)methyl]thiourea is an organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-phenyl(phenylimino)methyl]thiourea typically involves the condensation reaction between phenyl isothiocyanate and aniline. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction mechanism involves the nucleophilic attack of the amine group of aniline on the isothiocyanate group, leading to the formation of the thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(E)-phenyl(phenylimino)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
[(E)-phenyl(phenylimino)methyl]thiourea has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and antioxidant properties.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and sensors.
Mechanism of Action
The mechanism of action of [(E)-phenyl(phenylimino)methyl]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Phenylthiourea: Similar in structure but lacks the phenylimino group.
Diphenylthiourea: Contains two phenyl groups attached to the thiourea moiety.
Benzylthiourea: Features a benzyl group instead of a phenyl group.
Uniqueness
[(E)-phenyl(phenylimino)methyl]thiourea is unique due to the presence of both phenyl and phenylimino groups, which enhance its chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological effects compared to its simpler counterparts.
Properties
Molecular Formula |
C14H13N3S |
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Molecular Weight |
255.34 g/mol |
IUPAC Name |
[anilino(phenyl)methylidene]thiourea |
InChI |
InChI=1S/C14H13N3S/c15-14(18)17-13(11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18) |
InChI Key |
YEDWMNOEZVHVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(=S)N)NC2=CC=CC=C2 |
Origin of Product |
United States |
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